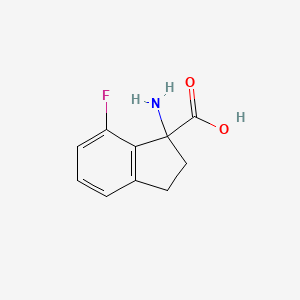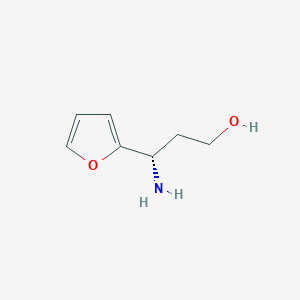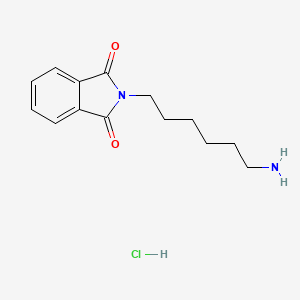
N-(6-Aminohexyl)-phthalimide HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-Aminohexyl)-phthalimide hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound is characterized by the presence of an aminohexyl group attached to a phthalimide moiety, with the hydrochloride salt form enhancing its solubility in aqueous solutions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Aminohexyl)-phthalimide hydrochloride typically involves the reaction of phthalic anhydride with 1,6-hexanediamine. The reaction proceeds through the formation of an intermediate phthalimide, which is then treated with hydrochloric acid to yield the hydrochloride salt. The reaction conditions often include heating the mixture to facilitate the formation of the phthalimide ring and subsequent acidification to obtain the final product.
Industrial Production Methods
In an industrial setting, the production of N-(6-Aminohexyl)-phthalimide hydrochloride may involve large-scale reactors where phthalic anhydride and 1,6-hexanediamine are combined under controlled temperatures and pressures. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final step involves the addition of hydrochloric acid to convert the free base into its hydrochloride salt form, followed by crystallization and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
N-(6-Aminohexyl)-phthalimide hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The phthalimide ring can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phthalimide derivatives.
Applications De Recherche Scientifique
N-(6-Aminohexyl)-phthalimide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of protein interactions and enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, including as an anticancer agent.
Industry: Utilized in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of N-(6-Aminohexyl)-phthalimide hydrochloride involves its interaction with specific molecular targets. The aminohexyl group can form hydrogen bonds and electrostatic interactions with proteins, potentially inhibiting their function. The phthalimide moiety can interact with nucleophilic sites on enzymes, leading to enzyme inhibition. These interactions can disrupt cellular processes, making the compound useful in therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide hydrochloride
- N-(6-Aminohexyl)-carbamoylmethyl-coenzyme A
Uniqueness
N-(6-Aminohexyl)-phthalimide hydrochloride is unique due to its specific combination of an aminohexyl group and a phthalimide moiety. This structure allows it to interact with a wide range of biological targets, making it versatile in research applications. Compared to similar compounds, it offers distinct advantages in terms of solubility and reactivity, which can be leveraged in various scientific studies.
Propriétés
Formule moléculaire |
C14H19ClN2O2 |
|---|---|
Poids moléculaire |
282.76 g/mol |
Nom IUPAC |
2-(6-aminohexyl)isoindole-1,3-dione;hydrochloride |
InChI |
InChI=1S/C14H18N2O2.ClH/c15-9-5-1-2-6-10-16-13(17)11-7-3-4-8-12(11)14(16)18;/h3-4,7-8H,1-2,5-6,9-10,15H2;1H |
Clé InChI |
VWLSMTZYEXUFNG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCCN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


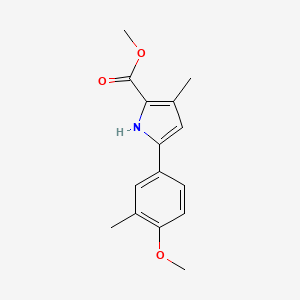

![1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL](/img/structure/B13039553.png)
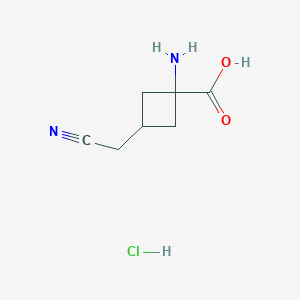
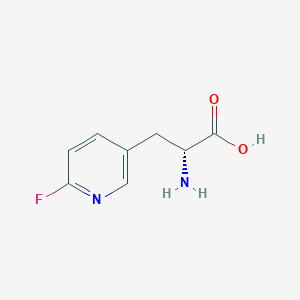
![1-[4-(Piperidin-1-yl)phenyl]guanidine](/img/structure/B13039562.png)
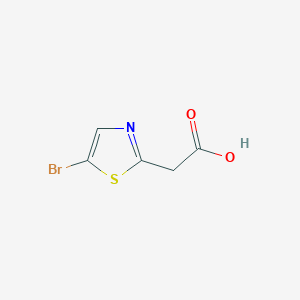
![2-(Bicyclo[1.1.1]pentan-1-yl)-1-phenylethan-1-one](/img/structure/B13039586.png)

![8-Ethyl-2H,3H-benzo[E]thiin-4-one](/img/structure/B13039593.png)
![Methyl (R)-2-fluoro-4-(hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL)benzoate](/img/structure/B13039598.png)
